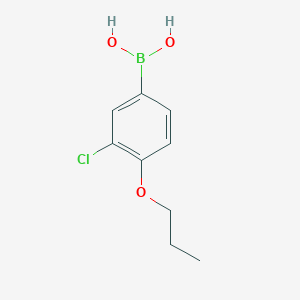

3-Chloro-4-propoxyphenylboronic acid

説明

Contextualization within the Landscape of Organoboron Chemistry

Organoboron chemistry, the study of compounds containing a carbon-boron bond, has become a cornerstone of modern organic synthesis. These compounds are prized for their versatility and stability, serving as key reagents in a multitude of chemical transformations. The utility of organoboron compounds stems from the unique electronic properties of the boron atom, which allows for a diverse range of reactions.

Significance of Arylboronic Acids as Versatile Building Blocks

Within the broader class of organoboron compounds, arylboronic acids are particularly noteworthy. These compounds, which feature a boronic acid group attached to an aromatic ring, are renowned for their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. The stability, low toxicity, and commercial availability of many arylboronic acids further enhance their appeal as indispensable tools for synthetic chemists.

Research Trajectories and Potential of 3-Chloro-4-propoxyphenylboronic Acid

This compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties that can be exploited in targeted chemical synthesis. The presence of the chloro, propoxy, and boronic acid groups on the phenyl ring allows for precise control over its reactivity and the subsequent properties of the molecules it is used to construct.

Research involving this compound is prominently featured in the development of novel therapeutic agents. For instance, it has been utilized as a key intermediate in the synthesis of 2,4-substituted quinazolines, a class of compounds investigated as inhibitors of lipid kinases. google.com These kinases are crucial signaling proteins, and their inhibition is a promising strategy for the treatment of various diseases, including cancer. The use of this compound in the synthesis of these potential drug candidates underscores its importance in medicinal chemistry and drug discovery.

The future research trajectories for this compound are likely to continue in the area of medicinal chemistry, where its role as a sophisticated building block can be further leveraged to create novel molecules with tailored biological activities. Its application in the synthesis of complex organic structures through reactions like the Suzuki-Miyaura coupling will remain a central theme of its research utility.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 480438-57-1 |

| Molecular Formula | C₉H₁₂BClO₃ |

| Molecular Weight | 214.45 g/mol |

特性

IUPAC Name |

(3-chloro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDBWHWERWCIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393126 | |

| Record name | 3-Chloro-4-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-57-1 | |

| Record name | 3-Chloro-4-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 3 Chloro 4 Propoxyphenylboronic Acid

Cross-Coupling Reactions Employing 3-Chloro-4-propoxyphenylboronic Acid

This compound is a versatile reagent for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.com Its primary application is in the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound, such as this compound, with an organic halide or triflate. wikipedia.org The reaction typically proceeds through a catalytic cycle involving three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step. organic-chemistry.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and, most critically, the supporting ligands. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective for many applications, modern advancements have introduced more robust and active catalytic systems. mdpi.com These often involve combining a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with a specialized ligand. libretexts.orgorganic-chemistry.org

Ligand design focuses on creating electron-rich and sterically bulky phosphines. libretexts.org Electron-rich ligands enhance the rate of the oxidative addition step, while steric bulk promotes the final reductive elimination step. For substrates like this compound, which couple with challenging partners like aryl chlorides, bulky phosphine (B1218219) ligands are particularly important. libretexts.org

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Precursor | Ligand | Typical Substrates | Key Features |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Aryl iodides, bromides | Classic, widely used catalyst. |

| Pd(OAc)₂ / Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl bromides, chlorides | Highly active for less reactive halides. organic-chemistry.org |

| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos (Buchwald Ligands) | Aryl chlorides, sterically hindered substrates | Electron-rich, bulky biaryl phosphines providing high stability and activity. mit.edu |

| Palladacycles | N-Heterocyclic Carbenes (NHCs) | Diverse aryl halides | Thermally stable, often air and water-insensitive. libretexts.org |

Substrate Scope and Tolerated Functional Groups

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and tolerance of a wide array of functional groups, making it highly valuable for complex molecule synthesis. tcichemicals.com When using this compound, the reaction can be successfully performed with various coupling partners, including aryl iodides, bromides, and even the less reactive aryl chlorides. organic-chemistry.org

The reaction is compatible with both electron-rich and electron-poor aryl halides. Studies on similar systems have demonstrated successful couplings with substrates bearing functional groups such as aldehydes (-CHO), methoxy (B1213986) (-OMe), methyl (-CH₃), and hydroxyl (-OH) groups. The presence of the chloro and propoxy groups on the boronic acid itself showcases this tolerance. The reaction's mild conditions generally prevent interference from these common functionalities. mdpi.com

Table 2: Representative Substrate Scope for Suzuki Coupling with Substituted Phenylboronic Acids

| Coupling Partner (Aryl Halide) | Functional Group (on halide) | Typical Yield | Reference |

| 4-Bromobenzaldehyde | Electron-withdrawing (-CHO) | Excellent | mdpi.com |

| 4-Bromoanisole | Electron-donating (-OCH₃) | Good to Excellent | mdpi.com |

| 4-Chlorotoluene | Electron-donating (-CH₃) | Good | researchgate.net |

| 3-Chlorobiphenyl | Halogen (-Cl) | Good | mdpi.com |

| 1-(4-bromophenyl)ethanone | Ketone (-COCH₃) | Good | mdpi.com |

Kinetic and Thermodynamic Aspects of Coupling Reactions

Oxidative Addition : The reaction of the palladium(0) catalyst with the aryl halide is often the rate-limiting step, particularly with less reactive halides like aryl chlorides. The strength of the carbon-halogen bond (C-I < C-Br < C-Cl) directly influences the rate of this step. illinois.edu

Transmetalation : This step involves the transfer of the aryl group from the boron atom to the palladium center. It is often facilitated by a base, which converts the boronic acid to a more nucleophilic boronate species. For many systems, especially those using aqueous bases, the reaction between the palladium(II) hydroxo complex and the boronic acid is considered the key pathway for transmetalation. illinois.edunih.gov In some cases, particularly under anhydrous conditions or with hindered substrates, transmetalation can become rate-limiting.

Reductive Elimination : This final step forms the biaryl product and regenerates the palladium(0) catalyst. It is typically fast, although steric hindrance on the palladium intermediate can slow it down. mit.edu

Detailed kinetic studies on substituted systems show that the electronic properties of both the boronic acid and the aryl halide play a significant role. researchgate.net While the reaction is generally exothermic, specific thermodynamic data for the coupling of this compound is not extensively documented. However, the formation of the highly stable biaryl C-C bond provides a strong thermodynamic driving force for the reaction.

Regioselectivity becomes a key consideration when coupling partners have multiple reactive sites. In Suzuki-Miyaura reactions, selectivity is often achieved due to the inherent reactivity differences between leaving groups. For instance, when coupling with a molecule containing both a bromo and a chloro substituent, the reaction will preferentially occur at the more reactive carbon-bromine bond. rsc.org This allows for sequential couplings if desired.

The substitution pattern on the aromatic ring can also influence regioselectivity, with steric and electronic effects directing the palladium catalyst's oxidative addition to the less hindered or more electron-deficient site. rsc.orgbeilstein-journals.org

The Suzuki-Miyaura coupling exhibits excellent stereochemical control. If the reaction involves a stereocenter, such as on an sp³-hybridized carbon or a double bond in a vinyl halide, the configuration is typically retained throughout the reaction sequence. This is because the oxidative addition and reductive elimination steps generally proceed with retention of stereochemistry. nih.gov For a planar aromatic compound like this compound, this aspect primarily relates to the retention of geometry in its vinyl-halide coupling partners.

To improve efficiency, reduce reaction times, and move towards more environmentally benign processes, several advanced methodologies have been applied to the Suzuki-Miyaura coupling.

Microwave-Assisted Reactions : The use of microwave irradiation has become a powerful tool to accelerate Suzuki couplings. mdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. This technique has been successfully applied to a wide range of substrates, including the coupling of various aryl halides with arylboronic acids, often leading to higher yields compared to conventional heating. mdpi.com

Aqueous Phase Reactions : Performing the Suzuki-Miyaura reaction in water or aqueous-organic solvent mixtures is a key aspect of "green chemistry." tcichemicals.com Boronic acids possess some water solubility, and specially designed water-soluble ligands and palladium catalysts can enable efficient coupling in aqueous media. These reactions are not only environmentally friendly but can also be operationally simple, sometimes allowing the product to precipitate directly from the reaction mixture. tcichemicals.com

Table 3: Comparison of Reaction Conditions

| Method | Typical Solvent | Temperature | Time | Advantages |

| Conventional Heating | Toluene, Dioxane, DMF | 80-110 °C | 2-24 hours | Well-established, widely applicable. |

| Microwave-Assisted | DMF, Ethanol/Water, Dioxane | 100-150 °C | 5-30 minutes | Rapid heating, shorter reaction times, often higher yields. mdpi.com |

| Aqueous Phase | Water, Ethanol/Water | Room Temp - 100 °C | 30 min - 12 hours | Environmentally friendly, simplified workup, mild conditions. tcichemicals.com |

Chan-Lam Type Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an arylboronic acid and a nucleophile, typically an amine (N-H) or an alcohol (O-H). aaronchem.comguidechem.com This reaction is a powerful alternative to the Buchwald-Hartwig amination and etherification, often proceeding under milder conditions, such as at room temperature and open to the air. aaronchem.combeilstein-journals.org

The general applicability of the Chan-Lam coupling to a wide range of arylboronic acids suggests that this compound would be a viable substrate for such transformations. The reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate, and may be promoted by a base like pyridine (B92270) or triethylamine. guidechem.comresearchgate.net

A study on the Chan-Lam coupling of sulfamoyl azides with various arylboronic acids demonstrated the synthesis of unsymmetrical N-arylsulfamides. ambeed.com The reaction proceeded efficiently with a range of substituted phenylboronic acids, including those with electron-donating and electron-withdrawing groups. For example, phenylboronic acids with methoxy and chloro substituents were successfully coupled. ambeed.com This suggests that the electronic properties of this compound are compatible with this type of transformation.

Illustrative Examples of Chan-Lam Coupling with Substituted Arylboronic Acids

| Arylboronic Acid | Coupling Partner (N-nucleophile) | Product Yield (%) |

| Phenylboronic acid | N-benzyl-N-methylsulfamoyl azide | 91 |

| 4-Methoxyphenylboronic acid | N-benzyl-N-methylsulfamoyl azide | 92 |

| 4-Chlorophenylboronic acid | N-benzyl-N-methylsulfamoyl azide | 80 |

| 3-Thienylboronic acid | N-benzyl-N-methylsulfamoyl azide | 82 |

| Data is illustrative and based on reactions with various substituted arylboronic acids, not specifically this compound. ambeed.com |

The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II)-aryl complex, which then coordinates with the nucleophile. Oxidation to a copper(III) intermediate is proposed, followed by reductive elimination to form the C-heteroatom bond and regenerate a copper(I) species, which is then re-oxidized to copper(II) by oxygen in the air to complete the catalytic cycle. guidechem.combeilstein-journals.org

Carbon-Hydrogen (C-H) Activation Processes Utilizing Boronic Acid Derivatives

Arylboronic acids can also be employed as arylating agents in transition metal-catalyzed C-H activation reactions. This strategy allows for the direct formation of C-C bonds by coupling an arylboronic acid with a C-H bond of another molecule, avoiding the need for pre-functionalized substrates.

Palladium catalysis is commonly used for these transformations. However, a significant challenge has been the need for stoichiometric silver-based oxidants or high reaction temperatures. Recent research has focused on developing more efficient catalytic systems that can operate under milder conditions.

A direct C-H arylation of electron-deficient heterocycles with arylboronic acids has been developed using a catalytic amount of silver(I) nitrate (B79036) in the presence of a persulfate co-oxidant. This method is effective for a broad range of heterocycles and tolerates various functional groups on the arylboronic acid. For example, p-tolylboronic acid was successfully coupled with several heterocycles. The electronic nature of the substituents on the boronic acid can affect the reaction efficiency, with electron-donating groups sometimes leading to higher yields.

While specific examples utilizing this compound are not detailed in the literature, its structural features suggest it would be a competent coupling partner in such reactions. The directing group-assisted approach is a common strategy to achieve regioselectivity in C-H activation. For instance, rhodium catalysts have been shown to be effective in the meta-C-H arylation of arenes when a suitable directing group is present on the substrate.

Electrophilic and Nucleophilic Reactivity of the Boronic Acid Moiety

The boronic acid group (-B(OH)₂) is amphiphilic, meaning it can exhibit both electrophilic and nucleophilic character.

Electrophilic Reactivity: The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. It can readily react with nucleophiles. This electrophilicity is central to its role in catalysis, where it can activate hydroxyl groups of alcohols and carboxylic acids. aaronchem.com For example, arylboronic acids can catalyze dehydrative C-alkylation reactions by forming a transient boronic ester with a benzylic alcohol, making the hydroxyl group a better leaving group and facilitating nucleophilic attack. The electrophilicity of the boronic acid can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups, like the chloro substituent in this compound, would be expected to enhance the Lewis acidity of the boron atom.

Nucleophilic Reactivity: In the context of transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the organic group attached to the boron (in this case, the 3-chloro-4-propoxyphenyl group) is transferred to the metal center during the transmetalation step. In this role, the boronic acid derivative effectively acts as a nucleophile, delivering the aryl group to the electrophilic metal complex. The formation of a boronate species, by reaction with a base, enhances the nucleophilicity of the organic group, facilitating transmetalation.

Investigations into Reaction Mechanisms and Intermediates

The mechanisms of reactions involving arylboronic acids, particularly the Suzuki-Miyaura and Chan-Lam couplings, have been extensively studied.

Suzuki-Miyaura Reaction Mechanism: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The aryl group from the boronic acid (after activation with a base to form a boronate) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex (Ar-Pd-Ar').

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Mechanistic studies have identified various intermediates and side reactions. For instance, in reactions involving phosphine ligands, an aryl-aryl interchange between the palladium-bound aryl group and the aryl group on the phosphine ligand can occur, leading to byproduct formation.

Chan-Lam Coupling Mechanism: The mechanism of the Chan-Lam coupling is more complex and less definitively established than that of the Suzuki-Miyaura reaction. A widely proposed mechanism involves:

Formation of a copper(II)-aryl complex from the arylboronic acid.

Coordination of the nucleophile (amine or alcohol) to the copper center.

Oxidation of Cu(II) to a transient Cu(III) species. guidechem.com

Reductive elimination from the Cu(III) complex to form the C-N or C-O bond and a Cu(I) species. beilstein-journals.org

Re-oxidation of Cu(I) to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle. guidechem.com

Recent studies have provided more detailed insights. For example, kinetic studies on the O-arylation of glycosides suggest that the formation of a boronic ester from the substrate accelerates the rate-determining transmetalation step.

Applications of 3 Chloro 4 Propoxyphenylboronic Acid in Complex Organic Synthesis

Construction of Diverse Organic Molecular Architectures

3-Chloro-4-propoxyphenylboronic acid serves as a key precursor for the assembly of complex molecular frameworks, particularly those of interest in medicinal chemistry. The presence of multiple functional groups on the phenyl ring allows for its incorporation into larger structures, thereby imparting specific physicochemical properties to the target molecule. A notable application of this boronic acid is in the synthesis of substituted quinazolines, a class of compounds recognized for their broad spectrum of biological activities.

In a patented synthetic route aimed at developing lipid kinase inhibitors, this compound was utilized as a crucial reactant in a Suzuki cross-coupling reaction to introduce the 3-chloro-4-propoxyphenyl moiety onto a quinazoline (B50416) scaffold. Current time information in Jakarta, ID. This transformation is a prime example of how this boronic acid can be employed to build sophisticated molecular architectures that are otherwise challenging to access. The resulting compounds are evaluated for their potential as therapeutic agents, highlighting the importance of this building block in drug discovery programs.

Synthesis of Biaryl Compounds and Substituted Aromatics

The synthesis of biaryl and substituted aromatic compounds is a fundamental transformation in organic chemistry, with the products finding widespread use in materials science, agrochemicals, and pharmaceuticals. The Suzuki-Miyaura coupling is one of the most powerful methods for achieving this, and this compound is an excellent coupling partner for this purpose.

The reaction of this compound with a halogenated (typically bromo or chloro) aromatic or heteroaromatic partner, in the presence of a palladium catalyst and a base, leads to the formation of a new carbon-carbon bond, thus generating a biaryl system. In the context of the synthesis of quinazoline-based kinase inhibitors, the coupling of this boronic acid with a halogenated quinazoline core results in a 4-(3-chloro-4-propoxyphenyl)quinazoline derivative. Current time information in Jakarta, ID. This product is a highly substituted aromatic compound with a biaryl-like linkage between the phenyl and quinazoline rings.

The general conditions for such a Suzuki-Miyaura coupling reaction are outlined in the table below, based on the procedures described in the synthesis of related compounds.

| Parameter | Condition | Purpose | Reference |

| Palladium Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) | Facilitates the catalytic cycle of the cross-coupling reaction. | Current time information in Jakarta, ID. |

| Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Stabilizes the palladium catalyst and enhances its reactivity. | Current time information in Jakarta, ID. |

| Base | An appropriate inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃) | Activates the boronic acid for transmetalation. | Current time information in Jakarta, ID. |

| Solvent | A suitable organic solvent (e.g., Dioxane, Toluene) | Solubilizes the reactants and facilitates the reaction. | Current time information in Jakarta, ID. |

| Temperature | 80 to 150 °C | Provides the necessary activation energy for the reaction. | Current time information in Jakarta, ID. |

This table represents a generalized set of conditions for Suzuki-Miyaura reactions involving arylboronic acids and is based on the disclosure for the synthesis of related compounds.

Formation of Carbon-Carbon Bonds in Advanced Synthetic Strategies

The creation of carbon-carbon bonds is the essence of organic synthesis, allowing for the construction of the carbon skeletons of complex molecules. Advanced synthetic strategies often rely on robust and efficient C-C bond-forming reactions, and the Suzuki-Miyaura coupling is a preeminent example of such a method. This compound is a valuable reagent in these strategies, enabling the precise and predictable formation of a C(sp²)–C(sp²) bond.

The utility of this boronic acid extends beyond the simple synthesis of biaryls. It can be incorporated into multi-step synthetic sequences where the formation of the biaryl linkage is a key strategic step. The chloro and propoxy substituents on the phenyl ring can be either a final desired functionality or a handle for further chemical modifications, thus adding to the strategic value of this building block. The synthesis of kinase inhibitors, for instance, often involves the late-stage introduction of substituted aryl groups to optimize the biological activity of the lead compound. The use of this compound in a Suzuki coupling reaction exemplifies such a strategy, where a key carbon-carbon bond is formed to furnish the final, complex product. Current time information in Jakarta, ID.

Development of Novel Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. The development of novel heterocyclic scaffolds is therefore a continuous effort in the pursuit of new therapeutic agents. This compound has been shown to be a valuable tool in this endeavor.

As previously mentioned, this boronic acid has been employed in the synthesis of 2,4-substituted quinazolines. Current time information in Jakarta, ID. The quinazoline ring system is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. By using this compound in a Suzuki coupling reaction, chemists can append the 3-chloro-4-propoxyphenyl group to the 4-position of the quinazoline core. This allows for the exploration of the structure-activity relationship (SAR) of this class of compounds, as the nature of the substituent at this position can significantly influence the biological activity. The development of novel kinase inhibitors based on the quinazoline scaffold is a testament to the utility of this compound in generating new and potentially bioactive heterocyclic molecules.

Exploration in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmacologically Active Compounds

The primary application of 3-Chloro-4-propoxyphenylboronic acid in medicinal chemistry is as a building block in Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov This reaction is a cornerstone of modern drug discovery, enabling the synthesis of a vast array of biaryl compounds and other complex structures. The presence of the chloro and propoxy groups on the phenyl ring of this boronic acid allows for precise structural modifications of the target molecule, which can influence its binding affinity, selectivity, and pharmacokinetic properties.

While specific examples detailing the use of this compound are not extensively documented in publicly accessible research, the general principles of its application are well-established. Boronic acids are known to be key starting materials in the synthesis of various therapeutic agents.

Investigating Potential Biological Activities

The synthesis of novel anticancer agents often involves the creation of complex molecular architectures that can selectively target cancer cells. While no specific anticancer compounds synthesized directly from this compound are prominently featured in available literature, the development of related compounds highlights the potential of this chemical class. For instance, various boronic acid derivatives are investigated for their anticancer properties. nih.gov

The search for new antimicrobial agents is a critical area of research. Although there is no specific mention in the available literature of this compound being used to synthesize antimicrobial compounds, the broader class of boronic acids has been explored for such purposes.

The development of antiviral drugs is another area where novel chemical scaffolds are of high interest. While specific antiviral compounds derived from this compound are not detailed in the public domain, the general utility of boronic acids in creating diverse chemical libraries is applicable to this field of research.

Research into anti-platelet agents is crucial for the prevention and treatment of cardiovascular diseases. The synthesis of compounds with anti-platelet activity often relies on the assembly of specific molecular features. There is currently no direct public evidence linking this compound to the synthesis of compounds with demonstrated anti-platelet activity.

The design of specific enzyme inhibitors is a major focus of modern drug discovery.

BACE1 Inhibitors: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in the development of treatments for Alzheimer's disease. While there are no specific BACE1 inhibitors publicly reported as being synthesized from this compound, patents describe the use of various boronic acids in the preparation of BACE1 inhibitors. This suggests that this class of compounds, including the subject boronic acid, could be valuable in this therapeutic area.

PPARδ Agonists: Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that plays a role in metabolic regulation. Agonists of PPARδ are being investigated for the treatment of metabolic diseases. A patent application has been filed for PPAR agonists that includes the use of various boronic acids in their synthesis, indicating the potential utility of compounds like this compound in this research area. google.com

Applications in Agrochemical Development

Arylboronic acids are pivotal in modern organic synthesis, largely due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemicalbook.com This reaction allows for the formation of carbon-carbon bonds between the aryl group of the boronic acid and various other organic molecules, a fundamental step in the synthesis of many complex active ingredients used in agriculture. The presence of the chloro and propoxy substituents on the phenyl ring of this compound can influence the electronic properties and reactivity of the molecule, making it a valuable synthon for creating a diverse range of agrochemical candidates.

Synthesis of Compounds with Pesticidal Properties

The development of new pesticides is a continuous effort to combat the evolution of resistance in pests and to provide more effective and environmentally benign solutions for crop protection. Phenylboronic acid derivatives have demonstrated notable antifungal activities. nih.gov For instance, a study exploring the antifungal properties of 82 different phenylboronic acid derivatives against six major agricultural plant pathogens revealed that several compounds exhibited significant efficacy. nih.gov

While direct synthesis of commercial pesticides using this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For example, the 3-chloro-4-alkoxy substitution pattern is a key feature in some insecticidal compounds. The synthesis of novel pesticidal molecules could be envisioned through the Suzuki coupling of this compound with a suitable heterocyclic or aromatic partner. This approach allows for the modular assembly of complex structures, facilitating the exploration of a wide chemical space to identify potent pesticidal agents.

The general synthetic utility of arylboronic acids suggests that this compound could be a key intermediate in the synthesis of next-generation pesticides. The ability to introduce the 3-chloro-4-propoxyphenyl group into a larger molecule provides a powerful tool for medicinal chemists in the agrochemical field to fine-tune the biological activity and physicochemical properties of new compounds.

Development of Herbicidal Agents

In the realm of weed control, synthetic auxin herbicides, which mimic the plant hormone indole-3-acetic acid, are of great importance. nih.gov The development of new herbicides often involves the creation of molecules that can selectively target biochemical pathways in weeds. Aryloxyacetic acid derivatives are a known class of herbicides that act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov

The synthesis of novel herbicidal agents based on the 3-Chloro-4-propoxyphenyl scaffold could be achieved through various synthetic routes. For instance, the Suzuki coupling reaction could be employed to link the this compound with a core structure known to possess herbicidal activity. This would result in a new chemical entity whose efficacy could then be evaluated. The specific substitution pattern of this compound—a chlorine atom and a propoxy group—could confer desirable properties such as enhanced uptake by the target plant, improved translocation, or a specific mode of action.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to the rational design of new agrochemicals. These studies aim to understand how the chemical structure of a molecule relates to its biological activity. For phenylboronic acid derivatives, SAR studies have provided valuable insights into the features that govern their pesticidal and herbicidal efficacy.

The following table outlines the general SAR trends observed for the antifungal activity of phenylboronic acid derivatives, which can be extrapolated to hypothesize the potential of this compound.

| Substituent Feature | General Impact on Antifungal Activity | Postulated Relevance for this compound |

| Electron-withdrawing groups | Often enhance activity | The chloro group is expected to be beneficial. |

| Lipophilicity | Optimal range required for cell penetration | The propoxy group increases lipophilicity, which could enhance membrane transport. |

| Steric hindrance | Can influence binding to the target site | The position of the substituents is crucial for optimal interaction with the biological target. |

The interplay between the electronic effects of the chloro group and the steric and lipophilic contributions of the propoxy group in this compound would be a key area of investigation in SAR studies for any derived agrochemical. The precise positioning of these substituents is also critical, as it dictates the molecule's shape and its ability to fit into the active site of a target enzyme or receptor in a pest or weed.

Contributions to Materials Science and Polymer Chemistry

Development of Functional Polymers Incorporating Boronic Acid Moieties

The primary application of 3-Chloro-4-propoxyphenylboronic acid in polymer chemistry lies in its use as a monomer in polymerization reactions. The boronic acid group is particularly reactive in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms carbon-carbon bonds between the boronic acid and a halogenated co-monomer, enabling the creation of well-defined polymer chains.

The incorporation of the 3-chloro-4-propoxyphenyl group into a polymer backbone imparts specific functionalities. The presence of the chloro and propoxy substituents can influence the polymer's solubility, thermal stability, and intermolecular interactions. These functional polymers can be designed for a range of applications, from specialty plastics to more advanced technological uses.

| Property | Influence of this compound Moiety |

| Solubility | The propoxy group can enhance solubility in organic solvents. |

| Thermal Stability | The aromatic and halogenated nature can contribute to higher decomposition temperatures. |

| Intermolecular Interactions | The chloro and propoxy groups can modulate chain packing and morphology. |

Design and Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This electron delocalization is the basis for their semiconducting properties, making them suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

This compound can be utilized as a monomer in the synthesis of such conjugated polymers. Through Suzuki-Miyaura coupling with a suitable dihalo-aromatic or dihalo-heterocyclic co-monomer, a conjugated polymer chain can be constructed. The electronic properties of the resulting polymer are influenced by the electron-withdrawing nature of the chloro group and the electron-donating nature of the propoxy group on the phenyl ring. This allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of organic electronic devices.

Research into Optoelectronic Materials

The field of optoelectronics involves devices that source, detect, and control light. Conjugated polymers synthesized using monomers like this compound are a key area of research in this field. The specific substituents on the monomer unit can have a profound effect on the photophysical properties of the resulting polymer, such as its absorption and emission spectra.

For instance, the strategic placement of chloro and propoxy groups can alter the polymer's bandgap, which in turn determines the color of light it absorbs and emits. This makes this compound a valuable component in the design of new materials for applications in OLEDs, where different colors are required for display technologies, and in OPVs, where broad absorption of the solar spectrum is desired.

Creation of Advanced Materials with Tunable Properties

The versatility of the Suzuki-Miyaura coupling reaction allows for the creation of a wide array of polymers with precisely controlled structures and, consequently, tunable properties. By carefully selecting the co-monomers to be polymerized with this compound, researchers can fine-tune the material's properties to suit specific applications.

For example, by pairing it with different aromatic or heterocyclic co-monomers, a library of polymers with varying electronic, optical, and morphological characteristics can be generated. This "building block" approach is central to the development of advanced materials with properties tailored for applications ranging from sensors and transistors to advanced coatings and composites. A patent for the synthesis of 2,4-substituted quinazolines as lipid kinase inhibitors lists this compound as a reactant, highlighting its utility as a building block in complex organic synthesis.

| Co-monomer Type | Potential Property Modulation |

| Electron-rich heterocycle | Lowering of the polymer bandgap |

| Electron-deficient aromatic | Deepening of the HOMO level |

| Bulky side-chain substituted monomer | Increased solubility and altered film morphology |

Analytical and Spectroscopic Methodologies for Research Characterization

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of 3-Chloro-4-propoxyphenylboronic acid, offering insights into sample purity and the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for monitoring the progress of reactions in which it is a participant, such as Suzuki-Miyaura coupling reactions. consensus.app Reversed-phase HPLC is the most common modality for the analysis of aromatic boronic acids. sielc.comwur.nl

A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. waters.com The pH of the mobile phase can be crucial for achieving good peak shape and retention, with acidic conditions often employed. waters.com Detection is commonly performed using a UV detector, as the phenyl ring provides a chromophore.

Due to the potential for on-column hydrolysis of the boronic acid to the corresponding boroxine, method development may require careful optimization of conditions, such as using aprotic diluents or highly basic mobile phases with an ion-pairing reagent to stabilize the compound. nih.gov

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 8-12 minutes |

This table represents a hypothetical HPLC method based on common practices for similar compounds.

Gas Chromatography (GC) is generally less suitable for the direct analysis of boronic acids due to their low volatility and thermal lability. researchgate.net Direct injection can lead to decomposition in the hot injector port. Therefore, derivatization is typically required to convert the polar boronic acid into a more volatile and thermally stable derivative. gcms.cz

A common derivatization strategy for boronic acids is esterification, for instance, with pinacol (B44631) to form a pinacol boronate ester. chromatographyonline.com This derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. chromatographyonline.com The analysis of halogenated aromatic compounds by GC-MS is a well-established technique. acs.org

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | Pinacol |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

This table outlines a plausible GC-MS method following derivatization, based on established procedures for similar analytes.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of reactions involving this compound, such as its formation or its use in cross-coupling reactions. shoko-sc.co.jp It provides a quick assessment of the consumption of starting materials and the appearance of products.

Standard silica (B1680970) gel plates (Silica gel 60 F254) are typically used. shoko-sc.co.jp The choice of eluent (mobile phase) is critical for achieving good separation and is dependent on the polarity of the reactants and products. A mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) is commonly employed.

Visualization of the spots on the TLC plate is usually achieved under UV light (254 nm), where the aromatic ring will quench the fluorescence of the indicator on the plate. shoko-sc.co.jp Additionally, specific staining agents can be used. For instance, a solution of alizarin (B75676) can be used to selectively detect boronic acids, which form a fluorescent complex. researchgate.net

Table 3: Example TLC System for Monitoring a Reaction with this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 on aluminum backing |

| Mobile Phase | 3:1 Hexanes/Ethyl Acetate |

| Visualization | UV light (254 nm), Alizarin stain |

| Hypothetical Rf (starting material) | 0.3 |

| Hypothetical Rf (product) | 0.5 |

This table provides a representative TLC system, with Rf values being hypothetical and dependent on the specific reaction being monitored.

Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed to confirm the substitution pattern on the aromatic ring and the presence of the propoxy and boronic acid groups.

In the ¹H NMR spectrum, the aromatic protons would appear as a set of multiplets, with their chemical shifts and coupling patterns being diagnostic of the 1,2,4-substitution. The propoxy group would give rise to a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen. The protons of the B(OH)₂ group often appear as a broad singlet, which is exchangeable with D₂O.

In the ¹³C NMR spectrum, nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the chloro, propoxy, and boronic acid substituents. Computational methods can be used to predict chemical shifts with a high degree of accuracy. nih.govnih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.9 | d | ~2.0 |

| H-5 | ~7.8 | dd | ~8.5, 2.0 |

| H-6 | ~7.0 | d | ~8.5 |

| O-CH₂- | ~4.0 | t | ~6.5 |

| -CH₂- | ~1.8 | sextet | ~7.0 |

| -CH₃ | ~1.0 | t | ~7.5 |

| B(OH)₂ | ~8.2 | br s | - |

| ¹³C NMR | Predicted δ (ppm) | ||

| C-1 (C-B) | ~130 | ||

| C-2 | ~138 | ||

| C-3 | ~125 | ||

| C-4 | ~160 | ||

| C-5 | ~135 | ||

| C-6 | ~115 | ||

| O-CH₂- | ~70 | ||

| -CH₂- | ~22 | ||

| -CH₃ | ~10 |

Disclaimer: The chemical shifts are predicted based on additive rules and data from similar compounds and may vary from experimental values.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound, Electron Ionization (EI) would likely be used.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (214.45 g/mol for C₉H₁₂B¹¹ClO₃). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. chemguide.co.uk

The fragmentation pattern would be expected to show losses of characteristic fragments. libretexts.org Key fragmentation pathways would include the loss of the propoxy group, the propyl group, and the boronic acid moiety. The fragmentation of phenylboronic acids can be complex, with major fragments often corresponding to BO⁻ and BO₂⁻ in negative ion mode. nih.gov

Table 5: Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Notes |

| 214/216 | [C₉H₁₂BClO₃]⁺ | Molecular ion (M⁺) with isotopic peak for Cl |

| 171/173 | [M - C₃H₇]⁺ | Loss of the propyl group |

| 155/157 | [M - C₃H₇O]⁺ | Loss of the propoxy group |

| 128/130 | [C₆H₄Cl]⁺ | Chlorophenyl fragment |

| 43 | [C₃H₇]⁺ | Propyl cation |

This table presents plausible mass spectral fragments based on the structure of the compound and general fragmentation rules.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique employed to determine the elemental composition of a compound. This method provides the percentage by mass of each element present in the sample, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a primary method for verifying the stoichiometry and purity of a synthesized compound.

The molecular formula for this compound is C₉H₁₂BClO₃. scbt.com The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Boron: 10.81 g/mol , Chlorine: 35.45 g/mol , Oxygen: 16.00 g/mol ).

The theoretical elemental percentages for this compound are as follows:

| Element | Theoretical Percentage (%) |

| Carbon (C) | 50.42 |

| Hydrogen (H) | 5.64 |

| Boron (B) | 5.04 |

| Chlorine (Cl) | 16.53 |

| Oxygen (O) | 22.37 |

In a research setting, the experimentally determined values from an elemental analyzer would be compared against these theoretical percentages. A close correlation between the found and calculated values, typically within a ±0.4% deviation, is widely accepted in the scientific community as a confirmation of the compound's purity and correct elemental composition.

Computational and Theoretical Investigations of 3 Chloro 4 Propoxyphenylboronic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic properties are largely dictated by the interplay of the substituents on the phenyl ring: the chloro, propoxy, and boronic acid groups. The chlorine atom acts as an electron-withdrawing group through induction, while the propoxy group is an electron-donating group through resonance. The boronic acid group is also electron-withdrawing. DFT calculations can quantify these effects by computing atomic charges and mapping the electrostatic potential (ESP) surface. The ESP map would likely show negative potential around the oxygen atoms of the boronic acid and propoxy groups, and the chlorine atom, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and the boron atom.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For 3-Chloro-4-propoxyphenylboronic acid, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen of the propoxy group. The LUMO is likely to be centered on the boronic acid moiety, specifically the empty p-orbital of the boron atom. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Computational studies on substituted phenylcarbenes have shown that substituents can significantly alter the singlet-triplet splitting energies, and similar effects on the electronic states of this compound can be anticipated. nih.gov

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Molecular Modeling of Reactivity and Selectivity in Catalytic Processes

This compound is a potential substrate in various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netnih.gov Molecular modeling can be employed to investigate the mechanism of these reactions and predict the reactivity and selectivity of the compound.

In a typical Suzuki-Miyaura coupling, the arylboronic acid undergoes transmetalation with a palladium catalyst. Computational modeling can elucidate the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric effects of the chloro and propoxy substituents would influence the rate of transmetalation. The electron-donating propoxy group would generally enhance the nucleophilicity of the phenyl ring, potentially accelerating the reaction. Conversely, the steric bulk of the propoxy group and the presence of the ortho-chloro substituent could hinder the approach to the metal center. Mechanistic studies on related ortho-substituted phenylboronic acids have highlighted the significant role of such substituents in determining reaction outcomes. beilstein-journals.org

Furthermore, computational models can predict the regioselectivity in reactions where multiple sites are available for coupling. While the primary coupling site is the carbon atom bearing the boronic acid group, modeling can assess the likelihood of side reactions. Theoretical calculations on arylboronic acid-catalyzed amidation reactions have shown that the formation of key intermediates is crucial for the reaction to proceed, a principle that can be extended to other catalytic processes involving this compound. rsc.org

Table 2: Predicted Activation Barriers for Key Steps in a Suzuki-Miyaura Reaction (Hypothetical Data)

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 15.2 |

| Transmetalation | 18.5 |

Prediction of Spectroscopic Signatures for Characterization

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. For this compound, DFT calculations can provide theoretical IR, NMR, and UV-Vis spectra.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. Key predicted peaks would include the O-H stretching of the boronic acid group (around 3300 cm⁻¹), C-H stretching of the aromatic ring and alkyl chain (around 3100-2800 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-O and C-Cl stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹¹B NMR chemical shifts is a significant application of computational chemistry. worktribe.comnih.govacs.org By calculating the magnetic shielding tensors, theoretical NMR spectra can be generated. These predictions are highly sensitive to the molecular geometry and electronic environment, providing a detailed probe of the structure. For instance, the chemical shifts of the aromatic protons would be influenced by the combined electronic effects of the chloro, propoxy, and boronic acid substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The main absorption bands for this compound would likely correspond to π-π* transitions within the substituted benzene (B151609) ring. The positions of these bands would be sensitive to the nature of the substituents.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopy | Predicted Key Signals |

|---|---|

| IR (cm⁻¹) | 3350 (O-H), 1360 (B-O), 1250 (C-O), 780 (C-Cl) |

| ¹H NMR (ppm) | 7.8-8.2 (aromatic), 4.1 (O-CH₂), 1.8 (CH₂), 1.0 (CH₃) |

| ¹³C NMR (ppm) | 160 (C-O), 135-140 (aromatic C-Cl, C-B), 115-130 (aromatic), 70 (O-CH₂), 22 (CH₂), 10 (CH₃) |

| ¹¹B NMR (ppm) | 28 |

| UV-Vis (nm) | λmax ≈ 230, 280 |

Conformation Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are fundamental to their properties in the solid state. Computational methods can explore the conformational landscape and the nature of intermolecular forces.

Conformation Analysis: this compound has several rotatable bonds, including those in the propoxy group and the C-B bond. Conformational analysis involves calculating the energy of the molecule as a function of these dihedral angles to identify the most stable conformations. libretexts.org The orientation of the propoxy chain and the boronic acid group relative to the phenyl ring will be influenced by steric hindrance and electronic interactions. The lowest energy conformer is likely to have the propoxy group extended away from the ring and the B(OH)₂ group oriented to minimize steric clashes with the adjacent chlorine atom.

Intermolecular Interactions: In the solid state, arylboronic acids typically form hydrogen-bonded dimers through their boronic acid functionalities. nih.gov Computational studies can model these interactions and predict the geometry and strength of the hydrogen bonds. For this compound, in addition to the strong O-H···O hydrogen bonds forming the dimer, other weaker interactions are expected, such as C-H···O, C-H···π, and halogen bonds involving the chlorine atom. rsc.org These interactions collectively determine the crystal packing and can influence the material's physical properties. The study of intermolecular interactions is crucial for understanding crystal engineering principles. nih.gov

Table 4: Predicted Intermolecular Interaction Energies (Hypothetical Data)

| Interaction Type | Predicted Energy (kcal/mol) |

|---|---|

| O-H···O (Dimer) | -15.2 |

| C-H···O | -2.5 |

| C-H···π | -1.8 |

Future Research Directions and Emerging Frontiers

Advancements in Catalytic Systems for Boronic Acid Transformations

Boronic acids are cornerstone reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. wikipedia.org Future research will likely focus on developing more efficient and versatile catalytic systems to broaden the synthetic utility of substituted boronic acids like 3-Chloro-4-propoxyphenylboronic acid.

Key research frontiers include:

Novel Ligand Development: The design of sophisticated ligands, such as sterically hindered biaryl phosphines and N-heterocyclic carbenes (NHCs), is crucial for enhancing the efficiency of palladium catalysts. nih.gov These advanced ligands can improve reaction rates, lower catalyst loading, and expand the substrate scope, enabling challenging couplings involving sterically hindered or electronically deactivated partners. nih.gov

Alternative Metal Catalysts: While palladium is the dominant catalyst, there is a growing interest in using more abundant and cost-effective metals like nickel and copper. nih.gov Research into nickel-catalyzed cross-coupling reactions, for instance, presents a promising avenue for activating the C-Cl bond, which is typically less reactive than C-Br or C-I bonds.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient method for borylation and subsequent cross-coupling reactions. organic-chemistry.org Future work could explore the use of photoredox systems in conjunction with transition-metal catalysts to enable novel transformations of this compound under ambient conditions. nih.govorganic-chemistry.org

Table 1: Emerging Catalytic Systems for Arylboronic Acid Transformations

| Catalytic System | Key Features | Potential Application for this compound |

|---|---|---|

| Pd-Phosphine Complexes | High efficiency, broad substrate scope, and well-understood mechanisms. scribd.com | Standard for Suzuki-Miyaura coupling to synthesize complex biaryl structures. |

| Nickel-Based Catalysts | Cost-effective, effective for activating C-Cl bonds. | Useful for cross-coupling reactions where the chloro substituent is the reactive site. |

| Copper-Catalyzed Couplings | Enables C-N and C-O bond formation (Chan-Lam coupling). wikipedia.org | Synthesis of novel ethers and amines by coupling with alcohols or amines. |

| Photoredox Catalysis | Uses visible light, mild reaction conditions, environmentally benign. organic-chemistry.org | Green synthesis of derivatives and participation in novel light-induced reactions. |

Expansion of Applications in Targeted Therapeutic Agents

Phenylboronic acid (PBA) and its derivatives are gaining significant attention in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with diols. nih.gov This property allows them to selectively target saccharide structures, such as sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov

Future research directions for this compound in this area include:

Targeted Drug Delivery: The PBA moiety can act as a "warhead" to guide drug-delivery systems (e.g., liposomes, nanoparticles) to cancer cells. nih.gov The 3-chloro and 4-propoxy substituents could be fine-tuned to optimize binding affinity and selectivity for specific cancer-associated biomarkers.

Enzyme Inhibition: Boronic acids are known to act as inhibitors for various enzymes, particularly serine proteases. wikipedia.org The boron atom can bind to the serine residue in the active site. wikipedia.org The specific substitution pattern of this compound could be exploited to design potent and selective inhibitors for therapeutic targets in diseases like cancer or microbial infections. researchgate.net

Boron Neutron Capture Therapy (BNCT): PBA derivatives like 4-boronophenylalanine are already in clinical trials for BNCT, a targeted radiation therapy. nih.gov Future research could investigate whether the specific structure of this compound or its derivatives allows for enhanced accumulation in tumor tissues, potentially leading to more effective BNCT agents.

Table 2: Phenylboronic Acids in Therapeutic Research

| Application Area | Mechanism of Action | Potential Role of this compound |

|---|---|---|

| Cancer Cell Targeting | Reversible covalent bonding with sialic acids on cancer cell surfaces. nih.gov | Could serve as a targeting ligand for nanoparticles or antibody-drug conjugates. |

| Enzyme Inhibition | Forms a stable complex with active site residues like serine. wikipedia.org | Development as a selective inhibitor for proteases involved in disease progression. |

| Biosensing | Interaction with diol-containing biomolecules leads to a detectable signal. | Could be incorporated into diagnostic tools for detecting disease biomarkers like specific sugars or glycoproteins. |

Integration into Supramolecular Assemblies and Nanotechnology

The ability of boronic acids to reversibly bind with diols makes them excellent building blocks for creating "smart" materials and supramolecular structures that respond to specific stimuli, such as changes in pH or the presence of sugars. researchgate.netnih.gov

Emerging frontiers in this domain involve:

Responsive Polymers and Gels: Incorporating this compound into polymer chains or gel networks could lead to materials that change their properties (e.g., swelling, color, fluorescence) in the presence of saccharides. researchgate.net These materials have potential applications in glucose sensing for diabetes management or as matrices for controlled drug release.

Functionalized Nanoparticles: Boronic acid-functionalized metal nanoparticles can act as platforms for spectroscopic sugar sensing. researchgate.net The aggregation of these nanoparticles can be controlled by the addition of sugars, resulting in changes in surface plasmon resonance or fluorescence, which forms the basis of a sensor. researchgate.net

Crystal Engineering: Arylboronic acids are used as building blocks in crystal engineering to generate novel supramolecular assemblies through hydrogen bonding and other non-covalent interactions. researchgate.net The specific substituents on this compound would direct the formation of unique crystal structures with potentially interesting material properties.

Sustainable and Environmentally Benign Synthetic Routes

Modern chemistry places a strong emphasis on "green chemistry" principles to reduce environmental impact. Future research will undoubtedly focus on developing more sustainable methods for synthesizing this compound and its derivatives.

Key areas for advancement include:

Transition-Metal-Free Synthesis: Developing synthetic routes that avoid heavy or precious metals is a major goal. rsc.org For example, methods utilizing the reaction of aryl Grignard reagents with borate (B1201080) esters in greener solvents can be explored. organic-chemistry.org

Aqueous Synthesis: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. Research into micellar catalysis, where reactions are carried out in nanoparticle-sized pockets within water, has shown promise for the synthesis of boronic esters. organic-chemistry.org

C-H Borylation: Direct C-H borylation, where a C-H bond on the aromatic ring is directly converted to a C-B bond, is a highly atom-economical approach. organic-chemistry.org Investigating iridium-catalyzed or other metal-catalyzed C-H borylation methods could provide a more efficient and sustainable route to arylboronic acids.

Table 3: Comparison of Synthetic Routes for Arylboronic Acids

| Synthetic Method | Description | Green Chemistry Aspect |

|---|---|---|

| Grignard/Organolithium | Reaction of an organometallic reagent with a borate ester. ucl.ac.uk | Traditional method; can be improved with greener solvents. |

| Miyaura Borylation | Palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent. wikipedia.org | Widely used but relies on a precious metal catalyst. |

| C-H Activation/Borylation | Direct conversion of an aromatic C-H bond to a C-B bond. organic-chemistry.org | High atom economy, reduces pre-functionalization steps. |

| Transition-Metal-Free Borylation | Utilizes reagents like 2-naphthol (B1666908) to mediate a photoinduced borylation of aryl halides. organic-chemistry.org | Avoids the use of transition-metal catalysts. |

Development of New Derivatives with Enhanced Reactivity or Specificity

The core structure of this compound serves as a scaffold that can be chemically modified to create a library of new derivatives with tailored properties.

Future research will likely involve:

Synthesis of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol (B44631) ester, can enhance its stability, improve its solubility in organic solvents, and make it more suitable for certain cross-coupling reactions.

Formation of Borinic Acids: The synthesis of borinic acids [R2B(OH)], which contain two carbon-boron bonds, from boronic acid precursors is an emerging area. mdpi.com These compounds have enhanced Lewis acidity and unique reactivity profiles, making them useful in catalysis and materials science. mdpi.com

Introduction of Additional Functional Groups: Further functionalization of the aromatic ring could be explored. For example, adding another substituent could fine-tune the electronic properties of the boronic acid, altering its reactivity in cross-coupling reactions or its binding affinity in biological applications. The development of methods for the regioselective functionalization of such substituted arenes is an active area of research. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-4-propoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves: (i) Lithiation-borylation : Reacting 3-chloro-4-propoxy-bromobenzene with a boronic ester (e.g., B(OR)₃) in anhydrous THF at −78°C, using n-BuLi as the lithiating agent. Quenching with a proton source yields the boronic acid . (ii) Cross-coupling optimization : Palladium-catalyzed Miyaura borylation of aryl halides (e.g., using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in dioxane/water) requires careful temperature control (80–100°C) to avoid deboronation . Yield improvements (~75–85%) are achieved by optimizing stoichiometry, avoiding moisture, and using inert atmospheres .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., propoxy OCH₂CH₂CH₃ triplet at δ 1.0–1.5 ppm; aromatic protons at δ 6.8–7.5 ppm) .

- X-ray crystallography : SHELXL refinement (via WinGX suite) resolves bond angles and torsional strain in the boronic acid group. For example, the B–O bond length typically ranges 1.35–1.38 Å .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (C₉H₁₂BClO₃: [M+H]⁺ at m/z 214.08) .

Advanced Research Questions

Q. How does steric hindrance from the propoxy group influence Suzuki-Miyaura coupling efficiency, and how can this be mitigated?

- Methodological Answer : The propoxy group’s bulk reduces coupling efficiency due to steric clashes with the palladium catalyst’s active site. Strategies include:

- Ligand selection : Bulky ligands (e.g., SPhos or XPhos) enhance catalytic activity by preventing Pd aggregation .

- Solvent optimization : Polar aprotic solvents (DMF, dioxane) improve solubility, while microwave-assisted heating (120°C, 30 min) accelerates reactivity .

- Substrate pre-activation : Pre-forming the arylpalladium complex with Cl⁻ ligands (e.g., Pd(OAc)₂/K₂CO₃) reduces induction periods .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Gaussian09 simulations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boronic acid’s B atom (LUMO ≈ −1.5 eV) is prone to nucleophilic attack .

- Molecular docking : AutoDock Vina models interactions with Pd catalysts, revealing steric clashes with the propoxy group (binding energy > −7 kcal/mol indicates low affinity) .

Q. How do structural analogs (e.g., isopropoxy vs. propoxy substituents) impact solubility and crystallization behavior?

- Methodological Answer :

- Solubility : The linear propoxy chain enhances solubility in non-polar solvents (logP ≈ 2.1) compared to branched isopropoxy analogs (logP ≈ 2.5) .

- Crystallization : Propoxy derivatives form monoclinic crystals (space group P2₁/c), while isopropoxy analogs adopt orthorhombic systems (Pbca) due to altered packing efficiency .

Experimental Design & Data Analysis

Q. What are common pitfalls in quantifying boronic acid degradation during storage, and how are they addressed?

- Methodological Answer :

- Degradation pathways : Hydrolysis to boroxines under humid conditions. Monitor via ¹¹B NMR (degradation peaks at δ 18–20 ppm) .

- Stabilization : Store at −20°C under argon with molecular sieves. Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) ensure <5% degradation over 6 months .

Q. How to resolve contradictions in catalytic activity data across different studies?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Trace Pd residues (detected via ICP-MS) may artificially inflate activity. Purify via column chromatography (SiO₂, ethyl acetate/hexane) .

- Solvent effects : DMF vs. THF alters reaction kinetics. Replicate conditions using standardized solvent grades (e.g., anhydrous DMF with <50 ppm H₂O) .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing biaryl pharmacophores?

- Methodological Answer : It serves as a key building block for:

- Anticancer agents : Suzuki coupling with pyrimidine halides yields EGFR inhibitors (IC₅₀ < 100 nM) .

- Fluorescent probes : Conjugation with dansyl chloride via Pd-mediated cross-coupling produces pH-sensitive tags .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent dermal/ocular exposure (LD₅₀ > 2000 mg/kg in rats) .

- Waste disposal : Neutralize with aqueous NaOH (pH > 10) to convert boronic acid to borate salts before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。